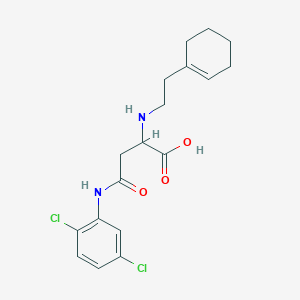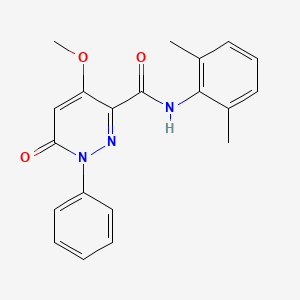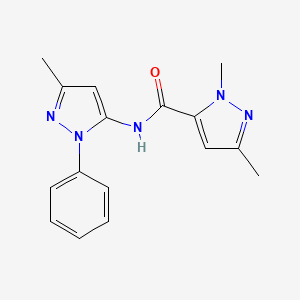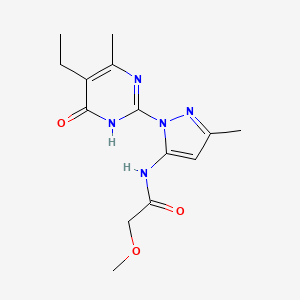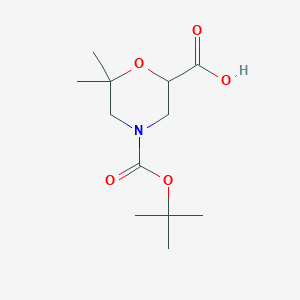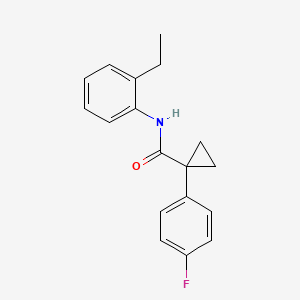
N-(2-ethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-ethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide” is a chemical compound that contains a cyclopropane ring, which is a three-membered carbon ring. It also contains an amide functional group (CONH2), a 2-ethylphenyl group, and a 4-fluorophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable cyclopropane carboxylic acid or its derivative with an appropriate amine. The 2-ethylphenyl and 4-fluorophenyl groups could be introduced through various methods such as electrophilic aromatic substitution or nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a three-membered cyclopropane ring, which is known to have significant ring strain. The amide functional group would likely participate in hydrogen bonding and other polar interactions .Chemical Reactions Analysis
As an amide, this compound could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The cyclopropane ring could potentially undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the cyclopropane ring, the amide group, and the phenyl rings would influence its properties .Scientific Research Applications
1. Ethylene Inhibition in Agriculture
Ethylene Perception and its Effects on Fruits and Vegetables : Research on 1-methylcyclopropene (1-MCP), a compound that inhibits ethylene perception, highlights the importance of controlling ethylene in agriculture to improve the storage and quality of fruits and vegetables. Ethylene plays a significant role in the ripening and senescence of produce, and the commercial application of ethylene inhibitors like 1-MCP has been beneficial, especially for apples and potentially other fruits and vegetables, indicating a field where similar compounds could have applications (Watkins, 2006).
2. Molecular Imaging and Drug Design
Fluorophores in Molecular Imaging : The toxicity and application of various fluorophores used in molecular imaging, including their role in cancer diagnosis, emphasize the careful balance between utility and safety in the development of new diagnostic agents. This area demonstrates the potential for specific fluorinated compounds in enhancing imaging technologies while minimizing adverse effects, pointing to a research domain where the subject compound could be of interest (Alford et al., 2009).
3. Anticancer Agents and Chemotherapy
Novel Anticancer Agents from Plants : Exploration of cytotoxic natural products from plants for anticancer applications reveals a wealth of chemical diversity with therapeutic potential. This highlights an avenue for the investigation of unique compounds, including possibly "N-(2-ethylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide", for their anticancer properties and mechanisms of action (Lee, 1999).
Safety and Hazards
properties
IUPAC Name |
N-(2-ethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-2-13-5-3-4-6-16(13)20-17(21)18(11-12-18)14-7-9-15(19)10-8-14/h3-10H,2,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOATEYSSMQLHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

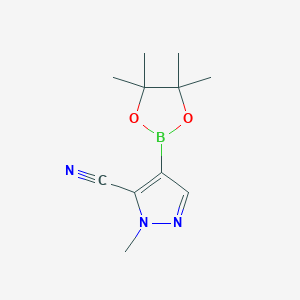
![2-Chloro-N-[2-(5-chloro-7-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2830437.png)
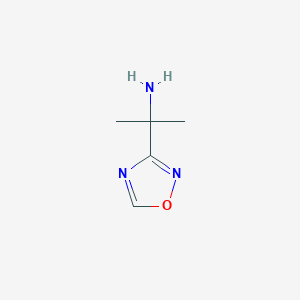

![(1R)-2,2-Difluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2830441.png)
![6-fluoro-N-[2-(2-methoxy-5-methylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2830442.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2-pyridin-4-yl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2830446.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2830447.png)
